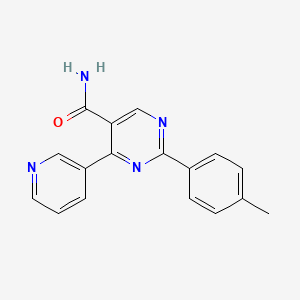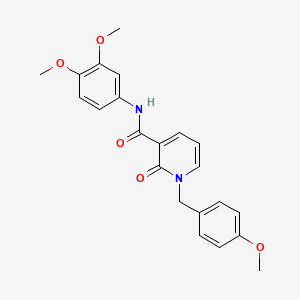
2-Ethylsulfonyl-4,6-diiodophenol
概要
説明
“2-Ethylsulfonyl-4,6-diiodophenol” is a complex organic compound. Based on its name, it likely contains a phenol group (an aromatic ring with a hydroxyl group), iodine atoms, and an ethylsulfonyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the iodine atoms and the ethylsulfonyl group . Iodine atoms on an aromatic ring can often be replaced in a substitution reaction, and the sulfonyl group might also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, solubility, and stability . These properties are determined by the compound’s molecular structure. Without specific data, we can only speculate on these properties based on the properties of similar compounds.科学的研究の応用
Antioxidant Capacity Assays 2-Ethylsulfonyl-4,6-diiodophenol, as a phenolic compound, may have implications in antioxidant capacity assays due to its structural similarity with phenolic antioxidants. Antioxidant capacity assays like ABTS and DPPH are widely used to measure the antioxidant capacity of compounds, including phenolics, which neutralize free radicals, thereby preventing oxidative stress and related diseases. These assays are crucial in evaluating the potential of compounds in food engineering, pharmacy, and medicine. Phenolic compounds, by virtue of their ability to donate hydrogen atoms or electrons, play a significant role in these assays. The assays, including ABTS and DPPH, are based on the transfer of a hydrogen atom or an electron to a radical, leading to its neutralization. The relevance of 2-Ethylsulfonyl-4,6-diiodophenol in this context could be hypothesized to align with the mechanisms of these assays, wherein its efficacy in scavenging free radicals could be explored through similar methodologies (I. Ilyasov et al., 2020; I. Munteanu & C. Apetrei, 2021).
Environmental and Food Analysis The role of phenolic compounds, including potentially 2-Ethylsulfonyl-4,6-diiodophenol, extends to environmental and food analysis through their bioactive properties. Antibody-based methods and biosensors have been developed to detect and quantify phenolic compounds due to their health implications and environmental impact. These compounds, owing to their antioxidant properties, find applications in monitoring food quality and safety, as well as in environmental pollution assessment. The specificity and sensitivity of these methods towards phenolic compounds underscore the importance of understanding and utilizing these compounds in various analytical applications (M. Fránek & K. Hruška, 2018).
Interactions with Microbiota and Metabolism Phenolic compounds, by virtue of their bioactive properties, interact with human microbiota and influence metabolism, offering potential health benefits. These interactions can lead to modifications in the gut microbiome, influencing the metabolic pathways and thereby impacting health outcomes. The antioxidant and anti-inflammatory properties of phenolic compounds can also play a significant role in modulating metabolic diseases and disorders. Given the structural and functional similarities, 2-Ethylsulfonyl-4,6-diiodophenol could potentially exhibit similar interactions, making it a subject of interest for research in nutrition, metabolism, and disease prevention (H. Rajha et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-ethylsulfonyl-4,6-diiodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O3S/c1-2-14(12,13)7-4-5(9)3-6(10)8(7)11/h3-4,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMUIGHZWPTKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=CC(=C1)I)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfonyl-4,6-diiodophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Methylsulfanyl)-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile](/img/structure/B3134104.png)
![ethyl 5-benzoyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B3134121.png)
![ethyl 5-acetyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B3134127.png)
![5-[1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3134132.png)
![5-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B3134135.png)




![1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3134179.png)
![5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134190.png)

![Ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate](/img/structure/B3134203.png)